4-Cyclopropoxy-6-iodonicotinamide
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Overview
Description
4-Cyclopropoxy-6-iodonicotinamide is an organic compound with the molecular formula C9H9IN2O2 It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 4-position and an iodine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-iodonicotinamide typically involves the iodination of a nicotinamide derivative followed by the introduction of the cyclopropoxy group. One common method includes:
Iodination: The starting material, 4-cyclopropoxy-nicotinamide, is subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.
Cyclopropoxylation: The iodinated intermediate is then reacted with cyclopropyl alcohol in the presence of a base like potassium carbonate to introduce the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-6-iodonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-cyclopropoxy-6-azidononicotinamide, 4-cyclopropoxy-6-thiononicotinamide, or 4-cyclopropoxy-6-alkoxynicotinamide can be formed.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound, potentially altering the functional groups on the pyridine ring.
Scientific Research Applications
4-Cyclopropoxy-6-iodonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-iodonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include modulation of oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
4-Cyclopropoxy-6-chloronicotinamide: Similar structure but with a chlorine atom instead of iodine.
4-Cyclopropoxy-6-bromonicotinamide: Similar structure but with a bromine atom instead of iodine.
4-Cyclopropoxy-6-fluoronicotinamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4-Cyclopropoxy-6-iodonicotinamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and biological properties, making this compound particularly valuable for specific applications.
Properties
Molecular Formula |
C9H9IN2O2 |
---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-iodopyridine-3-carboxamide |
InChI |
InChI=1S/C9H9IN2O2/c10-8-3-7(14-5-1-2-5)6(4-12-8)9(11)13/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
SRRNLTOIXZIUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C(=O)N)I |
Origin of Product |
United States |
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